N-(2-BENZOYL-4-BROMOPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
Description
N-(2-Benzoyl-4-bromophenyl)-2-(4-methylbenzenesulfonamido)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 4-methylbenzenesulfonamide group and a 2-benzoyl-4-bromophenyl moiety. Benzamide and benzenesulfonamide derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties . The bromine atom and benzoyl group may enhance lipophilicity and influence binding interactions, while the sulfonamide group could contribute to hydrogen bonding and solubility .
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrN2O4S/c1-18-11-14-21(15-12-18)35(33,34)30-25-10-6-5-9-22(25)27(32)29-24-16-13-20(28)17-23(24)26(31)19-7-3-2-4-8-19/h2-17,30H,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJBAVIQEDTXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide and Benzamide Groups
The following compounds share key functional groups with the target molecule, enabling comparative analysis of substituent effects:
Table 1: Structural and Physicochemical Comparison
Key Comparative Analysis
Sulfonamide Derivatives
- The compound from (N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide) shares the 4-methylbenzenesulfonamide group with the target molecule. However, its aliphatic azide substituents likely reduce aromatic stacking interactions compared to the bromophenyl-benzamide system in the target compound .
- highlights a sulfonamide with a pyridinyl group, which introduces heterocyclic rigidity and electron-withdrawing effects from the trifluoromethyl group. This may enhance metabolic stability compared to the target molecule’s benzoyl substituent .
Halogen Effects
- The chloro-substituted benzamide in (4-chloro-N-(4-methoxy-2-nitrophenyl)-benzamide) has a lower molecular weight (306.71 vs. ~500 estimated for the target compound) due to the absence of bromine and sulfonamide groups. Bromine’s larger atomic size in the target compound may increase lipophilicity and influence binding affinity in biological systems .
Benzoyl and Aromatic Motifs
- The acetamide derivative in shares the benzoyl and bromophenyl groups with the target compound but replaces the benzamide with an acetamide backbone. This structural difference reduces aromaticity and may alter solubility and protein-binding interactions .
Synthetic Pathways
Implications of Substituent Variations
- Bioactivity: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), and the bromine atom in the target compound may enhance selectivity for halogen-binding pockets in proteins .
- Physicochemical Properties: The trifluoromethyl group in increases electronegativity and stability, whereas the methoxyimino group in may introduce steric hindrance .
- Solubility : The target compound’s combination of sulfonamide (polar) and bromophenyl (lipophilic) groups may balance solubility and membrane permeability, a critical factor in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
